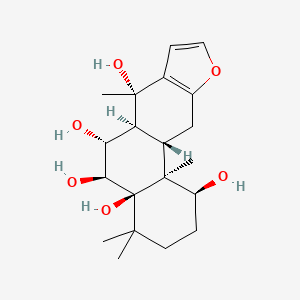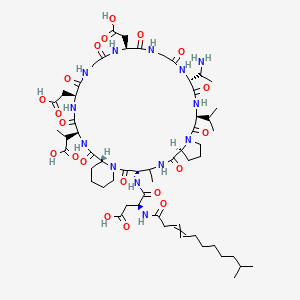
Delta-Caesalpin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta-Caesalpin is a natural product with significant biological potential It belongs to the genus Caesalpinia, which is known for its diverse range of secondary metabolites
Applications De Recherche Scientifique
Delta-Caesalpin has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: this compound has shown potential in biological studies, particularly in understanding its effects on cellular processes.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
Mode of Action
It is known that compounds from the Caesalpinia genus, which Delta-Caesalpin belongs to, have antioxidant and anti-inflammatory properties . These compounds, including this compound, may interact with their targets, leading to changes in cellular processes such as oxidative stress and inflammation . .
Biochemical Pathways
This compound may affect various biochemical pathways. Compounds from the Caesalpinia genus have been reported to modulate oxidative, inflammatory, and apoptotic signaling pathways .
Result of Action
Compounds from the caesalpinia genus have been reported to reduce cardiac damage and enhance vasorelaxation . These effects may be attributed to their antioxidant and anti-inflammatory properties
Orientations Futures
While delta-Caesalpin has been identified and its basic properties described, there is still much to learn about this compound. Future research could focus on elucidating its synthesis process, molecular structure, and mechanism of action. Additionally, its potential therapeutic applications, particularly in relation to diseases like cardiovascular diseases, could be explored .
Analyse Biochimique
Biochemical Properties
Delta-Caesalpin plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several key enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This compound also binds to specific proteins, such as heat shock proteins, influencing their function and stability. These interactions are crucial for maintaining cellular homeostasis and protecting cells from stress-induced damage.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by modulating cell signaling pathways, such as the PI3K/Akt and MAPK pathways . Additionally, this compound influences gene expression by regulating transcription factors like NF-κB and AP-1, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . In normal cells, this compound enhances cellular metabolism by increasing the activity of mitochondrial enzymes, thereby boosting ATP production and overall cellular energy levels.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound acts as an inhibitor of certain enzymes, such as topoisomerase II, by binding to their active sites and preventing their catalytic activity . This inhibition leads to the accumulation of DNA damage and the activation of cell death pathways. Additionally, this compound can activate specific signaling cascades by binding to cell surface receptors, triggering downstream effects that influence gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under physiological conditions, but it can undergo degradation when exposed to extreme pH or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of stress response pathways and modulation of metabolic processes. These effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory retention in rodents . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with liver and kidney enzymes . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the detoxification of reactive oxygen species (ROS) and the metabolism of xenobiotics . It interacts with enzymes such as superoxide dismutase and glutathione peroxidase, enhancing their activity and promoting the elimination of ROS. Additionally, this compound influences metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which facilitates its transport to various cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . It can also be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. These localizations are critical for its role in modulating cellular processes and maintaining cellular homeostasis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Delta-Caesalpin can be synthesized through organic synthesis methods. One common approach involves the condensation of specific diketones, followed by rearrangement to form mesylate, which can then be converted to steric acid . The synthesis process requires precise control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, such as plants belonging to the genus Caesalpinia. The extraction process may include steps like solvent extraction, purification, and crystallization to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Delta-Caesalpin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Delta-Caesalpin can be compared with other similar compounds, such as:
Caesalpiniaphenol B-D: These compounds are isolated from the roots of Caesalpinia species and have similar biological activities.
Brazilin: Found in Caesalpinia sappan, brazilin shares some structural similarities with this compound and exhibits antioxidant and anti-inflammatory properties.
Sappanone A: Another compound from Caesalpinia sappan, known for its potential therapeutic applications.
This compound stands out due to its unique chemical structure and diverse range of biological activities, making it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1,4a,5,6,7-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-17(2)7-5-13(21)18(3)11-9-12-10(6-8-26-12)19(4,24)14(11)15(22)16(23)20(17,18)25/h6,8,11,13-16,21-25H,5,7,9H2,1-4H3/t11-,13-,14-,15+,16-,18-,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXXTJMWLNVGOF-UNZQKMDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1(C(C(C3C2CC4=C(C3(C)O)C=CO4)O)O)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](CCC([C@@]1([C@H]([C@@H]([C@@H]3[C@@H]2CC4=C([C@@]3(C)O)C=CO4)O)O)O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-Chlorophenyl)-1,1,2,3,3-pentadeuterio-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid](/img/structure/B1150823.png)


![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1150838.png)
